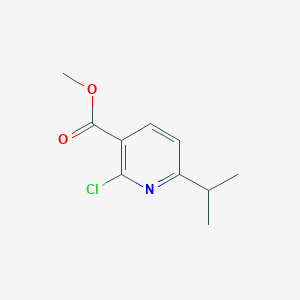

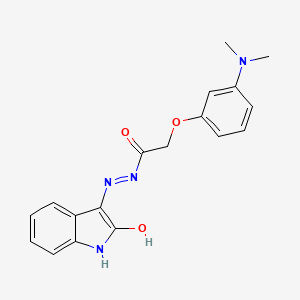

5-(4-Chlorophenyl)-2-hydrazinylthiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the 3D structure of the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and stability. Spectroscopic properties can also be included in this analysis .Scientific Research Applications

Antimicrobial Applications

One of the primary applications of compounds related to 5-(4-Chlorophenyl)-2-hydrazinylthiazole involves their antimicrobial properties. For instance, the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate antimicrobial activity against bacterial strains such as Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014). This highlights the potential use of such compounds in developing new antimicrobial agents.

Synthesis of Novel Compounds

The chemical structure and synthesis methods of compounds related to 5-(4-Chlorophenyl)-2-hydrazinylthiazole are of significant interest in the field of organic chemistry. For example, the synthesis and characterization of 4-(4-Chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione through a hetero-cyclization reaction showcased the versatility of chlorophenyl compounds in synthesizing novel heterocyclic compounds with potential applications in various chemical processes (Yeo et al., 2019).

Corrosion Inhibition

Another significant application of similar compounds involves corrosion inhibition. The study on the mechanism and inhibiting efficiency of 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole on mild steel in acidic media demonstrated that these compounds could offer up to 99% inhibition efficiency, indicating their potential as effective corrosion inhibitors in industrial applications (Lagrenée et al., 2002).

Antiviral and Antiproliferative Activities

Compounds derived from 5-(4-Chlorophenyl)-2-hydrazinylthiazole have been explored for their antiviral and antiproliferative activities. For instance, the synthesis and antiviral activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides against tobacco mosaic virus show the potential of these compounds in developing antiviral agents (Chen et al., 2010). Additionally, novel phenothiazine-1,2,3-triazole analogues exhibited moderate to good antiproliferative activity against various cancer cell lines, indicating their potential in cancer treatment (Ma et al., 2017).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures, such as chlorfenapyr, work by disrupting the production of adenosine triphosphate . Specifically, the oxidative removal of the N-ethoxymethyl group of chlorfenapyr by mixed function oxidases forms an active compound . This interaction with its targets leads to disruption of ATP production, cellular death, and ultimately organism mortality .

Biochemical Pathways

Related compounds such as indole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

For instance, some compounds have shown extensive oral absorption in humans, with only a small percentage of an orally administered dose excreted unchanged in the feces .

Result of Action

Related compounds such as chlorfenapyr have been shown to disrupt the production of atp, leading to cellular death .

Action Environment

It’s worth noting that the widespread application of related compounds and their degradation properties have led to some adverse effects, including pest resistance and environmental toxicity .

Safety and Hazards

properties

IUPAC Name |

[5-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3S/c10-7-3-1-6(2-4-7)8-5-12-9(13-11)14-8/h1-5H,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYJRNCYRKLUMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(S2)NN)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Chlorophenyl)-2-hydrazinylthiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.